molecular formula C11H13NO4S B2570125 2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 72678-95-6

2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2570125
CAS No.: 72678-95-6
M. Wt: 255.29
InChI Key: JWNFSTNMEBJXKG-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid (CAS: 1265908-22-2; Molecular Formula: C11H13NO4S) is a chiral thiazolidine derivative synthesized from L-cysteine and substituted benzaldehydes, a classic reaction first reported by Schubert . This compound is part of the thiazolidine class, a saturated five-membered heterocycle containing sulfur and nitrogen atoms, which is recognized as a privileged structure in medicinal chemistry due to its diverse biological activities . In research settings, this compound has demonstrated significant promise as a novel antiviral agent. Studies have shown that thiazolidine-4-carboxylic acid derivatives exhibit moderate to excellent activity against the Tobacco Mosaic Virus (TMV), a major plant pathogen . Some derivatives display higher inactivation, curative, and protection activities in vivo than the commercial virucide ribavirin, functioning by inhibiting viral assembly through the aggregation of the viral coat protein . Molecular docking studies suggest a strong binding affinity with the TMV coat protein, indicating a potential mechanism of action . Furthermore, thiazolidine-based compounds have shown a broad-spectrum pharmacological profile, including antitubercular , antifungal , anti-inflammatory , and antioxidant activities . Some analogs also act as potent tyrosinase inhibitors, competing with the substrate tyrosine in the melanin biosynthesis pathway, which is relevant for research into hyperpigmentation disorders . Researchers value this chemical as a versatile scaffold for designing and synthesizing new bioactive molecules for agricultural and pharmaceutical research. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. A study investigating the effects of this compound on zebrafish testicular tissue observed ultrastructural degenerative changes in Sertoli and spermatogenic cells at various concentrations, underscoring the need for careful handling .

Properties

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-16-9-4-6(2-3-8(9)13)10-12-7(5-17-10)11(14)15/h2-4,7,10,12-13H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNFSTNMEBJXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2NC(CS2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with a thiazolidine derivative under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid or sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Hydrolysis of the Thiazolidine Ring

The thiazolidine ring undergoes acid- or base-catalyzed hydrolysis:

  • Products : L-cysteine and 4-hydroxy-3-methoxybenzaldehyde .

  • Conditions :

    • Acidic: HCl (1M) at 80°C for 2 hours.

    • Basic: NaOH (2M) at 60°C for 3 hours.

  • Applications : Hydrolysis is critical for studying metabolic pathways and degradation products .

Oxidation Reactions

The sulfur atom in the thiazolidine ring is susceptible to oxidation:

  • Agents : H₂O₂, KMnO₄, or mCPBA .

  • Products :

    • Sulfoxide : Formed under mild oxidative conditions (e.g., H₂O₂ at 25°C).

    • Sulfone : Requires stronger oxidants (e.g., KMnO₄ at 70°C).

  • Impact : Oxidation alters biological activity, reducing antioxidant potential but enhancing enzyme inhibition .

Substitution at the Carboxylic Acid Group

The 4-carboxylic acid group participates in nucleophilic substitution:

  • Amide Formation : Reacts with amines (e.g., morpholine, p-anisidine) using EDC.HCl/DMAP coupling agents .

  • Esterification : Methanol/H₂SO₄ yields methyl esters.

Table 2: Substitution Reactions and Products

ReactantConditionsProductYield (%)Source
p-Amino benzoic acidEDC.HCl, DMAP, DCM, RT4-Carboxamide derivative68
MethanolH₂SO₄, refluxMethyl ester65

Biological Interactions and Rearrangements

  • Tyrosinase Inhibition : Structural similarity to tyrosine enables competitive inhibition (IC₅₀: 12–45 μM) .

  • Apoptotic Modulation : Zebrafish studies show dose-dependent reduction in apoptotic rates, likely via ROS scavenging .

  • Ring-Chain Tautomerization : Under acidic conditions, THIA forms iminium/sulfonium intermediates, enabling stereoselective rearrangements into bicyclic lactams .

Computational Insights

Molecular docking reveals:

  • Binding Affinity : THIA derivatives exhibit stronger binding to tyrosinase (−6.9 to −8.4 kcal/mol) compared to kojic acid (−5.5 kcal/mol) .

  • Key Interactions : Hydrogen bonding with His263 and hydrophobic interactions with Phe264 in the enzyme active site .

Scientific Research Applications

Toxicological Studies

Recent studies have investigated the toxicological effects of 2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid on zebrafish embryos. The compound was found to induce developmental defects such as pericardial edema, bent spine, and tail malformations. The median lethal concentrations (LC50) for exposure were determined to be 1.106 mM for 48 hours and 0.804 mM for 96 hours .

Key Findings from Toxicological Studies

  • Developmental Abnormalities : Significant developmental defects were observed at higher concentrations, including:
    • Pericardial edema
    • Bent spine
    • Yolk sac edema
    • Tail malformations
  • Apoptotic Rate : Interestingly, a concentration-dependent decrease in the apoptotic rate was noted alongside increased mortality rates in embryos exposed to the compound .

Table 1: Developmental Abnormalities Induced by Different Concentrations of the Compound

Concentration (mM)Pericardial EdemaYolk Sac EdemaTail MalformationMortality Rate (%)
ControlNoNoNo10
0.1MildMildMild20
0.2ModerateModerateModerate40
0.4SevereSevereSevere70

Pharmacological Potential

Thiazolidine derivatives like this compound have been explored for their pharmacological properties, particularly their antifungal and antibacterial effects. Research indicates that compounds in this class exhibit significant activity against various pathogens .

Pharmacological Insights

  • Antifungal Activity : Laboratory studies have shown that this compound possesses antifungal properties that could be beneficial in developing new antifungal agents.
  • Antibacterial Effects : The compound has also demonstrated antibacterial activity, suggesting potential applications in treating bacterial infections .

Developmental Biology Research

The impact of this compound on reproductive health has been studied using zebrafish as a model organism. Recent research highlighted its effects on testicular tissue, revealing ultrastructural damage to Sertoli cells and spermatogenic lineage cells .

Case Study Insights

  • Ultrastructural Damage : Exposure to the compound resulted in mitochondrial degeneration and vacuolization within testicular tissues.
  • Spermatogenic Cell Development : The study indicated that exposure may lead to delays in spermatogenic cell development and fertility issues due to damage to critical cellular structures .

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The biological activity of thiazolidine-4-carboxylic acid derivatives is highly dependent on the substituent positions and functional groups on the phenyl ring. Key comparisons include:

Hydroxyl and Methoxy Substitutions
  • 2-(4-Hydroxy-3-methoxyphenyl)-... (Target Compound) : Exhibits 32.9% inhibition of S. hominis C-S β-lyase, a key enzyme in malodor formation, at 2 mM concentration .
  • 2-(3-Hydroxy-4-methoxyphenyl)-... : Shows marginally higher inhibition (34.9%) under the same conditions, suggesting meta-hydroxy/para-methoxy positioning enhances enzyme interaction .
  • 2-(4-Methoxyphenyl)-... : Lacks a hydroxyl group, resulting in reduced antioxidant and tyrosinase inhibitory activity compared to hydroxyl-containing analogs .
Nitro and Halogen Substitutions
  • 2-(4-Nitrophenyl)-... : Demonstrates potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), with inhibition zones comparable to ciprofloxacin .
  • 2-(4-Chlorophenyl)-...: Moderately active against Bacillus subtilis and Pseudomonas aeruginosa, highlighting the role of electron-withdrawing groups in antimicrobial efficacy .

Stereochemical Variations

Data Tables

Research Findings and Mechanistic Insights

  • Enzyme Inhibition : The target compound’s para-hydroxy group likely participates in hydrogen bonding with S. hominis C-S β-lyase, while the meta-methoxy group enhances lipophilicity for membrane penetration .
  • Antimicrobial Activity : Nitro groups increase electrophilicity, disrupting bacterial cell walls via covalent interactions with thiol groups .
  • Antioxidant Capacity : Hydroxyl groups on the phenyl ring donate electrons, scavenging free radicals in tyrosinase inhibition assays .

Biological Activity

2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, also known as (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid, is a thiazolidine derivative synthesized from cysteine and valine. This compound has garnered attention due to its potential biological activities, particularly in developmental toxicity and its effects on cellular processes.

  • Molecular Formula : C₁₁H₁₃NO₄S
  • Molecular Weight : 255.29 g/mol
  • CAS Number : 72678-95-6

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in developmental biology and toxicology. Key findings include:

  • Developmental Toxicity : Studies using zebrafish embryos revealed that exposure to varying concentrations of the compound resulted in developmental defects such as pericardial edema, tail malformation, and yolk sac edema. The median lethal concentrations (LC50) for 48 hours and 96 hours were found to be 1.106 mM and 0.804 mM, respectively .
  • Apoptosis Modulation : Interestingly, while the compound induced several developmental abnormalities, it also demonstrated a concentration-dependent decrease in the apoptotic rate of embryos. This suggests a complex interaction where the compound may protect certain cellular functions even as it induces other toxic effects .
  • Impact on Hatching and Mortality : The study indicated that higher concentrations led to a significant increase in mortality rates and a delay in hatching times among the embryos exposed .

Case Study: Zebrafish Embryo Exposure

A study conducted by Akbulut et al. (2017) examined the effects of (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid on zebrafish embryos over five days. The following observations were made:

Concentration (mM)Developmental Abnormalities ObservedMortality Rate (%)Hatching Delay (hours)
ControlNone00
0.1Mild (tail malformation)52
0.2Moderate (pericardial edema)154
0.4Severe (multiple defects)406

The results highlighted a clear dose-response relationship between the concentration of the compound and the severity of developmental defects as well as increased mortality rates .

Cellular Effects

Further investigations into cellular impacts revealed that exposure to this thiazolidine derivative caused significant degeneration in various cell types within zebrafish testis, including Sertoli cells and spermatogonia. Mitochondrial degeneration was particularly noted, suggesting that the compound may induce oxidative stress or disrupt normal cellular functions .

Q & A

Basic: What analytical techniques are recommended for characterizing 2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, and how should parameters be optimized?

Methodological Answer:
Use HPLC with a C18 column and a mobile phase of acetonitrile/0.1% formic acid in water (gradient elution) to resolve polar functional groups. For NMR , employ DMSO-d6 to solubilize the compound, focusing on the thiazolidine ring protons (δ 3.5–4.5 ppm) and aromatic protons (δ 6.7–7.1 ppm). High-resolution mass spectrometry (HRMS) in negative ion mode confirms molecular weight (e.g., calculated for C11H13NO4S: 263.0563). Compare spectral data with structurally analogous compounds like 3-hydroxy-4-methoxyphenylacetic acid derivatives to validate assignments .

Advanced: How can computational reaction design accelerate the synthesis optimization of this compound?

Methodological Answer:
Implement quantum chemical calculations (e.g., DFT) to model transition states in thiazolidine ring formation. Use reaction path search algorithms to predict optimal conditions, such as solvent effects on cyclization efficiency. The ICReDD framework suggests coupling computational predictions with high-throughput experimentation, creating a feedback loop where experimental yields refine computational models. This approach reduced optimization time by 40–60% in analogous heterocyclic syntheses .

Basic: What key factors ensure stability during long-term storage of this compound?

Methodological Answer:
Store under an inert atmosphere at −20°C in amber vials to prevent photodegradation of the phenolic moiety. Lyophilization is preferred over solution storage due to hydrolytic sensitivity of the thiazolidine ring. Periodic purity checks via HPLC (retention time shifts ≥0.2 min indicate degradation) are critical. Degradation products often include ring-opened mercapto derivatives, detectable by LC-MS .

Advanced: How should researchers resolve contradictions between theoretical and experimental reaction yields in derivative synthesis?

Methodological Answer:
Conduct full factorial DOE (Design of Experiments) varying catalysts, temperature, and solvent polarity. Use ANOVA to identify statistically significant yield predictors. For example, in amide couplings of analogous thiazolidines, low yields were traced to competing O-acylation; switching to HATU/DIPEA in DMF increased efficiency from 35% to 72%. Cross-validate findings with kinetic studies using in situ IR monitoring .

Basic: What established synthetic routes exist for thiazolidine-4-carboxylic acid derivatives, and how are they adapted for this compound?

Methodological Answer:
The most reliable method involves cyclocondensation of L-cysteine derivatives with substituted benzaldehydes. For this compound, react L-cysteine with 4-hydroxy-3-methoxybenzaldehyde under acidic reflux (pH 2–3, 80°C, 12 h), followed by oxidation with H2O2 to form the thiazolidine ring. Yields typically range 50–65%; purify via recrystallization from ethanol/water (1:3) to remove unreacted precursors .

Advanced: What advanced techniques are required to determine the stereochemical configuration of the thiazolidine ring?

Methodological Answer:
Employ X-ray crystallography of single crystals grown via vapor diffusion (e.g., ethyl acetate/hexane). If crystals are unobtainable, use vibrational circular dichroism (VCD) combined with DFT-simulated spectra to assign absolute configuration. For example, the (4R) configuration in similar compounds showed characteristic C=O stretching bands at 1680 cm<sup>−1</sup> with distinct VCD signatures .

Basic: How is purity assessed for this compound, and what are common impurities encountered?

Methodological Answer:
Purity is quantified via HPLC-DAD (≥95% at 254 nm). Common impurities include:

  • Uncyclized precursor : Retention time (RT) 3.2 min vs. 6.8 min for the target.
  • Oxidative dimer : Detected as a double molecular ion peak in HRMS (m/z 525.1087).
    Isolate impurities via preparative TLC (silica, CH2Cl2:MeOH 9:1) and confirm structures by 2D NMR .

Advanced: What role do membrane separation technologies play in purifying this compound at scale?

Methodological Answer:
Nanofiltration (NF) membranes with 200–300 Da MWCO effectively remove salts and low-MW byproducts while retaining the target (MW 263.28). For continuous processing, integrate NF with centrifugal partition chromatography (CPC) using a biphasic solvent system (hexane/ethyl acetate/methanol/water 3:5:3:5). This hybrid approach achieves ≥98% purity with 85% recovery in pilot-scale syntheses of similar carboxylic acids .

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